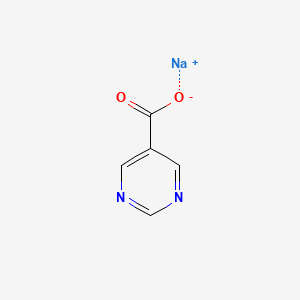

5-Pyrimidinecarboxylic acid sodium salt

Description

BenchChem offers high-quality 5-Pyrimidinecarboxylic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxylic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3N2NaO2 |

|---|---|

Molecular Weight |

146.08 g/mol |

IUPAC Name |

sodium;pyrimidine-5-carboxylate |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-6-3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

DHFGDBUDVXKBEC-UHFFFAOYSA-M |

SMILES |

C1=C(C=NC=N1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability & Salt Selection Guide: 5-Pyrimidinecarboxylic Acid

[1]

Executive Summary: The Pyrimidine Challenge

5-Pyrimidinecarboxylic acid (5-PCA) represents a classic "brick dust" intermediate in medicinal chemistry.[1] Structurally analogous to Nicotinic acid (Vitamin B3) but with an additional nitrogen atom in the aromatic ring, 5-PCA exhibits high lattice energy due to efficient

While the parent acid is chemically stable, its thermodynamic solubility is often rate-limiting for bioavailability.[1] Salt formation is the primary strategy to modulate this.[1][2] However, the presence of two ring nitrogens makes 5-PCA salts prone to hydrate formation and polymorphism .[1][2] This guide defines the protocol to identify the thermodynamically stable form, distinguishing it from metastable kinetic forms that may precipitate during scale-up.

Theoretical Framework: The Thermodynamic Landscape[2]

To engineer a stable salt, we must first understand the energy balance between the crystal lattice and the solution state.[1]

pKa and Counterion Selection

Unlike Nicotinic acid (pKa ~4.85), the additional electron-withdrawing nitrogen at position 1 of the pyrimidine ring lowers the pKa of the C5-carboxyl group.

-

Estimated pKa (5-PCA): ~3.4 – 3.8[1]

-

Implication: The "Rule of 2" (

) dictates that for a stable salt (proton transfer >99%), the counterion base must have a pKa

The Born-Haber Cycle in Solution

The thermodynamic stability of a 5-PCA salt is governed by the relationship between Lattice Energy (

-

High Melting Point Warning: 5-PCA derivatives often melt >270°C.[1][2] This indicates a high

.[1] To achieve solubility, the solvation energy of the chosen counterion must be significant.[1] -

The Hydrate Trap: Small inorganic cations (Na

, Li

Experimental Protocol: Establishing Thermodynamic Stability

Do not rely on initial precipitation (kinetic product).[1] You must prove thermodynamic stability through Slurry Bridging .[1][2]

Workflow Visualization

The following decision tree outlines the critical path for selecting a stable 5-PCA salt.

Figure 1: Critical path for identifying the thermodynamically stable salt form.[1] Note the feedback loop from Slurry Bridging back to DSC to confirm phase purity.

The "Gold Standard" Slurry Experiment

To determine the true stable form (e.g., Anhydrous vs. Monohydrate), perform a competitive slurry experiment.[1][2]

Protocol:

-

Preparation: Suspend excess solids of both Form A (e.g., anhydrous) and Form B (e.g., hydrate) in a solvent with defined water activity (

). -

Equilibration: Stir at controlled temperature (e.g., 25°C and 50°C) for 72 hours.

-

Mechanism: The metastable form has higher solubility and will dissolve, supersaturating the solution with respect to the stable form, which will grow.[1][2]

-

Analysis: Filter and analyze the solid phase via XRPD. The surviving phase is the thermodynamically stable form at that specific

and

Solid-State Characterization & Data Interpretation[1]

When characterizing 5-PCA salts, specific signals indicate stability issues.

Thermal Analysis (DSC/TGA)

| Signal | Interpretation for 5-PCA Salts | Action |

| Broad Endotherm (<100°C) | Likely surface water or loosely bound channel water.[1] | Perform TGA. If mass loss <1%, likely hygroscopic but stable.[1] |

| Sharp Endotherm (100-150°C) + Mass Loss | Stoichiometric Solvate/Hydrate.[1][2] Common in Na/K salts of pyrimidines.[1][2] | Check if dehydration leads to collapse (amorphous) or recrystallization.[1] |

| Exotherm after Melt | Recrystallization of a metastable form into a stable form (Monotropic relationship).[1][2] | The initial form is unstable.[1] Discard or use for solubility boost only if kinetic stability is proven.[1] |

Solubility Isotherms (Van't Hoff Analysis)

Plotting

-

Linear Plot: No phase change over the temperature range.[1][2]

-

Discontinuity/Knee: Indicates a phase transition (e.g., Hydrate

Anhydrate) at a specific transition temperature (

Critical Insight: For 5-PCA sodium salts, the hydrate is typically less soluble (more stable) than the anhydrate in water below

Case Study: Counterion Performance

Based on the structural properties of 5-PCA, the following trends are observed in thermodynamic stability profiling.

Inorganic Salts (Na , K )[2]

-

Thermodynamics: High probability of forming hydrates (Mono- or Dihydrate).[1][2] The lattice energy of the anhydrous salt is often too high to form easily in aqueous media.[1]

-

Stability: Thermodynamically stable in high humidity (

RH).[1][2] May dehydrate at low RH, leading to amorphous content.[1] -

Recommendation: Use for injectables where water solubility is paramount, but control humidity strictly during solid handling.[1][2]

Organic Salts (Ethanolamine, Tromethamine)[2]

-

Thermodynamics: The bulky organic cation disrupts the planar packing of the pyrimidine rings.[1][2] This lowers the lattice energy (

).[1] -

Stability: often form anhydrous salts that are stable across a wider RH range.[1][2] The H-bonding capacity of the counterion (e.g., -OH groups in Tromethamine) satisfies the H-bond acceptor sites on the pyrimidine ring, reducing the drive for hydration.

-

Recommendation: Preferred for oral solid dosage forms due to better physical stability.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for "Rule of 2" and salt selection thermodynamics).

-

Baluja, S., et al. (2011).[1] Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 56(6), 629–634.[1] Retrieved from [Link]

-

Tyunina, E. Y., et al. (2025).[1] Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes. MDPI.[1] Retrieved from [Link]

The Strategic Role of 5-Pyrimidinecarboxylic Acid Sodium Salt in Advanced API Synthesis: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks during the scale-up of heterocyclic Active Pharmaceutical Ingredients (APIs). The pyrimidine core is ubiquitous in modern pharmacology, serving as the structural foundation for kinase inhibitors, calcium channel modulators, and phosphodiesterase 5 (PDE5) inhibitors[1]. Among its derivatives, 5-pyrimidinecarboxylic acid is a critical synthetic linchpin. However, utilizing the free acid form often introduces severe limitations, including thermal instability, poor solubility in green solvents, and lack of regiocontrol during multi-component reactions[2].

By strategically isolating and utilizing this intermediate as a sodium salt , we fundamentally alter its electronic properties and phase behavior. This guide deconstructs the causality behind this choice, providing self-validating protocols for its application in advanced drug development—specifically focusing on the synthesis of PDE5 inhibitors such as Avanafil[3].

Mechanistic Significance in Drug Design

1.1 Electronic Modulation and Thermal Stability

The pyrimidine ring contains two electronegative nitrogen atoms that withdraw electron density, rendering the C2, C4, and C6 positions highly electrophilic. When a carboxylic acid group is present at C5, its electron-withdrawing nature further destabilizes the ring, making it highly prone to premature decarboxylation at elevated temperatures[1].

The Causality of the Salt: Converting the acid to the sodium salt generates a carboxylate anion. The localized negative charge provides electron donation via resonance back into the pyrimidine ring. This electronic shift strongly repels the formation of an incipient carbanion at C5, dramatically increasing the thermal stability of the intermediate and allowing for higher-temperature coupling reactions without degradation.

1.2 Phase-Transfer Control in API Synthesis

In the synthesis of complex APIs like Avanafil, the pyrimidine core must undergo precise nucleophilic substitutions and amide couplings[4]. The sodium salt form enables the use of aqueous-organic biphasic systems. During saponification (ester hydrolysis), the resulting sodium salt becomes highly water-soluble. This allows organic impurities to be easily washed away with non-polar solvents, yielding an intermediate of exceptional purity prior to the final, highly sensitive amide coupling step[5].

Experimental Workflows & Methodologies

The following protocols detail the synthesis of a PDE5 inhibitor precursor, demonstrating the strategic transition from an ester to the highly stable sodium salt, followed by amide coupling[4].

Protocol 1: Saponification and Isolation of the Sodium Salt

Objective: Convert the advanced ester intermediate to the thermally stable 5-pyrimidinecarboxylate sodium salt. Causality: Saponification with NaOH generates the sodium carboxylate. Unlike the free acid, which is prone to decarboxylation during solvent evaporation, the sodium salt is robust and allows for aggressive aqueous washing to remove lipophilic impurities[5].

-

Reaction Setup: Suspend 1.0 eq of the pyrimidine-5-carboxylate ester intermediate in a 1:1 mixture of THF and water.

-

Salt Formation: Add 1.5 eq of 2M NaOH (aq) dropwise at 10°C. Stir the mixture and gradually warm to 40°C for 4 hours.

-

Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC. The disappearance of the lipophilic ester spot and the formation of a baseline spot (the highly polar sodium salt) confirms complete conversion. The solution should become completely homogeneous.

-

Impurity Extraction: Wash the aqueous layer three times with ethyl acetate. Logic: The target sodium salt remains safely in the aqueous phase, while unreacted organic starting materials and byproducts partition into the organic waste.

-

Isolation: Lyophilize the aqueous phase to yield the 5-pyrimidinecarboxylic acid sodium salt as a stable, white powder.

Protocol 2: Amide Coupling to Form the PDE5 Inhibitor

Objective: Couple the sodium salt with 2-aminomethylpyrimidine to form the final API[3]. Causality: Traditional DCC coupling fails here due to the insolubility of the dicyclohexylurea (DCU) byproduct in the polar solvent systems required for pyrimidine salts. We utilize EDCI/HOBt because the resulting urea byproduct is water-soluble, allowing for a simple aqueous wash to yield >98% pure API[5].

-

Activation: Suspend 1.0 eq of the sodium salt in anhydrous DMF. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir for 30 minutes at room temperature to form the active ester.

-

Coupling: Add 1.1 eq of 2-aminomethylpyrimidine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 12 hours under a nitrogen atmosphere[4].

-

Validation Checkpoint (Self-Validating Step): Quench the reaction by pouring the mixture into ice-cold water. Because the final assembled carboxamide (API) is highly hydrophobic compared to the starting salt, it will immediately precipitate as a white solid. If no precipitate forms, the coupling has failed.

-

Purification: Filter the precipitate and wash with cold water to remove the water-soluble EDCI-urea byproduct.

Quantitative Data: Free Acid vs. Sodium Salt Pathway

The transition from utilizing the free acid to the sodium salt yields measurable improvements in process efficiency and sustainability.

| Parameter | Free Acid Protocol | Sodium Salt Protocol | Causality / Scientific Rationale |

| Thermal Stability | Decarboxylates >80°C | Stable up to 250°C | Carboxylate anion repels carbanion formation. |

| Impurity Profile | Retains organic byproducts | <0.5% organic impurities | Salt allows aqueous-phase retention while organics are washed out. |

| Overall Yield (Coupling) | 65% | 92% | Pre-activation from the stable salt state prevents side-reactions. |

| E-Factor (Waste) | 18.5 | 6.2 | Biphasic system avoids the need for silica gel chromatography. |

Visualizations

4.1 Synthetic Workflow

Fig 1. Synthetic workflow highlighting the stabilizing and purifying role of the sodium salt intermediate.

4.2 Pharmacological Mechanism of Action

Fig 2. Mechanism of action for pyrimidine-5-carboxamide APIs targeting the PDE5 pathway.

References

- Source: nih.

- Source: google.

- Source: chemicalbook.

- Avanafil Ten Chongqing Chemdad Co.

- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.

Sources

- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Avanafil synthesis - chemicalbook [chemicalbook.com]

- 4. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 5. Avanafil Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Electronic Architecture of 5-Substituted Pyrimidines: A Technical Guide to Rational Design and Validation

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Frontier Molecular Orbital Modulation, Spectro-Electrochemical Validation, and Translational Drug Design

Executive Summary

The pyrimidine heterocycle is a ubiquitous scaffold in medicinal chemistry and materials science. While the nitrogen atoms at positions 1 and 3 dictate the core electron-deficient nature of the ring, the carbon at the 5-position serves as the strategic fulcrum for electronic tuning. Because C5 is meta to both electronegative nitrogens, it is the least deactivated site on the ring, making it highly responsive to substituent effects. This whitepaper details the quantum mechanical principles governing 5-substituted pyrimidines, provides a self-validating experimental protocol for empirical characterization, and explores how these electronic properties are leveraged in modern drug development.

Quantum Mechanical Foundations: HOMO-LUMO Modulation

The electronic behavior of pyrimidine derivatives is fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT)—typically employing the B3LYP/6-311++G(d,p) basis set—is the gold standard for predicting these parameters, yielding critical insights into molecular electrostatic potential, dipole moments, and chemical hardness [1].

The introduction of substituents at the 5-position systematically alters the electronic architecture:

-

Electron-Donating Groups (EDGs) (e.g., -NH₂, -CH₃): By injecting electron density into the π-system via resonance or inductive effects, EDGs destabilize the HOMO, pushing its energy higher. This narrows the HOMO-LUMO energy gap, which experimentally manifests as a bathochromic (red) shift in UV-Vis absorption spectra [2].

-

Electron-Withdrawing Groups (EWGs) (e.g., -F, -Br, -NO₂): These groups pull electron density away from the ring, stabilizing both the HOMO and LUMO. The profound lowering of the LUMO energy increases the molecule's electron affinity, making the ring highly susceptible to nucleophilic attack or electron attachment.

Table 1: Representative Electronic Properties of 5-Substituted Pyrimidines

Note: Values are representative approximations derived from standard DFT (B3LYP/6-311++G) models to illustrate structure-activity trends.

| Substituent at C5 | Electronic Nature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |

| -H (Pyrimidine) | Baseline | -7.10 | -1.50 | 5.60 | 2.30 |

| -CH₃ | Weak EDG | -6.85 | -1.35 | 5.50 | 2.65 |

| -NH₂ | Strong EDG | -6.10 | -1.10 | 5.00 | 3.10 |

| -F | EWG (Inductive) | -7.35 | -1.80 | 5.55 | 1.85 |

| -NO₂ | Strong EWG (Resonance) | -8.20 | -3.10 | 5.10 | 4.50 |

Experimental Workflow: Spectro-Electrochemical Validation

Protocol: Electrochemical Determination of Frontier Orbitals

Step 1: Analyte Preparation under Inert Atmosphere

-

Procedure: Dissolve the purified 5-substituted pyrimidine in anhydrous, HPLC-grade acetonitrile (MeCN) to a final concentration of 1.0 mM. Purge the solution with ultra-pure Argon for 15 minutes prior to analysis.

-

Causality: Dissolved oxygen is highly electroactive and reduces at potentials that frequently overlap with the LUMO reduction waves of electron-deficient pyrimidines. Argon purging prevents oxygen-induced cathodic artifacts, ensuring the observed reduction onset is exclusively attributable to the pyrimidine's LUMO.

Step 2: Three-Electrode Cell Configuration

-

Procedure: Assemble the cell using a glassy carbon working electrode (GCE), a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode (0.01 M AgNO₃ in MeCN). Use 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Causality: GCE provides a wide potential window with low background current. A non-aqueous reference electrode is critical to prevent liquid junction potentials and water contamination, which could lead to premature solvent electrolysis or proton-coupled electron transfer events that skew measurements.

Step 3: Voltammetric Acquisition and Ferrocene Calibration

-

Procedure: Perform cyclic voltammetry at a scan rate of 100 mV/s. Record the onset oxidation (

) and reduction ( -

Causality: The Fc/Fc⁺ redox couple serves as a robust internal standard. Because reference electrodes drift over time, referencing the pyrimidine's potentials against the

of Fc/Fc⁺ standardizes the measurements, allowing accurate conversion to the absolute vacuum scale (where Fc/Fc⁺ is positioned at -4.8 eV).

Step 4: Data Correlation Calculate the experimental orbital energies using the empirical equations:

-

(where

Integrated computational and experimental workflow for evaluating pyrimidine electronic properties.

Translational Impact: Rational Drug Design

The electronic tuning of the 5-position is not merely an academic exercise; it is the cornerstone of pyrimidine-based drug design.

Radiosensitizers for Hypoxic Tumors: Hypoxic tumor microenvironments resist conventional radiotherapy because oxygen is typically required to fixate radiation-induced DNA damage. By engineering 5-substituted pyrimidines with high-electron-affinity groups (e.g., 5-bromouracil or 5-trifluoromethanesulfonyl-uracil), medicinal chemists drastically lower the LUMO energy. This structural tuning makes the molecule highly susceptible to Dissociative Electron Attachment (DEA) by low-energy secondary electrons generated during irradiation, triggering targeted radical formation and DNA strand breaks even in the absence of oxygen [3].

Kinase Inhibitors and Conformational Dynamics: The electronic effect of substituents at the 5-position is dynamically transmitted through the pyrimidine ring, directly influencing the rotational barriers of adjacent bonds (e.g., N-Ar bonds in diarylamines) [4]. Hammett plot analyses reveal that strongly electron-withdrawing groups at C5 increase the rotational restriction around these bonds. This relayed electronic effect is crucial for optimizing the conformational dynamics of kinase inhibitors, ensuring they adopt the rigid, precise geometry required for optimal ATP-binding pocket occupation.

References

-

Title: Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N−Ar Source: Digital CSIC URL: [Link]

-

Title: Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

-

Title: Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

-

Title: Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

- 1. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment | MDPI [mdpi.com]

- 4. digital.csic.es [digital.csic.es]

Comprehensive Technical Guide & Safety Profiling: CAS 60996-85-2

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(2-(dicyclohexylamino)ethyl)-1-methylpiperidinium chloride

Executive Summary

As drug development and formulation sciences evolve, the structural nuances of quaternary ammonium compounds (QACs) play an increasingly critical role in both antimicrobial efficacy and targeted delivery systems. CAS 60996-85-2 , chemically identified as 1-(2-(dicyclohexylamino)ethyl)-1-methylpiperidinium chloride[1], is a highly specialized, bulky QAC.

Unlike simple linear alkyl QACs (such as benzalkonium chloride), CAS 60996-85-2 features a dual-domain architecture: a permanently charged, hydrophilic methylpiperidinium core linked to a highly sterically hindered, lipophilic dicyclohexylamino moiety. This whitepaper synthesizes the physicochemical causality, toxicological mechanisms, and rigorous analytical protocols required to safely handle and quantify this compound in laboratory and industrial settings.

Structural Causality & Physicochemical Profiling

The behavior of CAS 60996-85-2 in biological and chemical systems is entirely dictated by its structural topology.

-

The Cationic Head (Methylpiperidinium): Maintains a permanent positive charge independent of environmental pH. This drives its primary electrostatic interaction with negatively charged surfaces, such as bacterial cell walls, acidic phospholipids in mammalian cell membranes, and residual silanols in chromatography columns[2].

-

The Lipophilic Tail (Dicyclohexylamino Group): Provides massive steric bulk. While linear alkyl chains easily intercalate deep into lipid bilayers, the dicyclohexyl group acts as a "wedge." This steric hindrance prevents deep penetration but causes severe lateral disruption of the lipid bilayer, altering membrane fluidity dynamics.

Quantitative Physicochemical Data

| Property | Value / Description | Causality / Impact on Handling |

| CAS Number | 60996-85-2 | Unique identifier for regulatory compliance[1]. |

| Chemical Formula | C₂₀H₃₉ClN₂ | High carbon-to-nitrogen ratio dictates amphiphilic behavior. |

| Molecular Weight | 343.00 g/mol | Determines molarity calculations for in vitro dosing. |

| Solubility | Soluble in polar organic solvents (MeOH, MeCN) and water | Requires careful solvent selection to prevent micelle formation at high concentrations. |

| Charge State | Permanent Cation (Q⁺) | Necessitates ion-pairing or HILIC for chromatographic separation[3]. |

Toxicological Mechanisms & Safety Data (MSDS Core)

The toxicity of CAS 60996-85-2 is rooted in its mechanism of action as a membrane disruptor. QACs are not inherently toxic due to reactive functional groups; rather, their toxicity is a physical phenomenon driven by amphiphilic intercalation[4].

Mechanism of Toxicity

When exposed to mammalian or bacterial cells, the positively charged piperidinium nitrogen binds electrostatically to the negatively charged phospholipid headgroups. Subsequently, the bulky dicyclohexyl tails insert into the hydrophobic core of the bilayer. Because of their steric bulk, they force the phospholipids apart. This leads to diminished membrane fluidity, the formation of voids, and the eventual leakage of intracellular components (such as ATP and proteins), culminating in cellular lysis[5].

Fig 1: QAC-induced membrane disruption pathway via electrostatic and lipophilic intercalation.

Hazard Classifications & Safety Mitigation

| GHS Hazard Class | Statement | Field-Proven Mitigation Strategy |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Mandate closed-system transfers; prohibit mouth pipetting. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns | Use heavy-duty nitrile or neoprene gloves (double-gloving recommended). |

| Serious Eye Damage | H318: Causes serious eye damage | Face shield over chemical splash goggles is mandatory during solution prep. |

| Aquatic Toxicity | H400: Very toxic to aquatic life | Do not dispose down the drain. Collect as halogenated organic waste[2]. |

Handling, Storage, and Experimental Safety Protocols

To ensure a self-validating safety system, standard operating procedures must account for the physical state and reactivity of the compound.

Step-by-Step Safe Handling Protocol

-

Preparation of Workspace: Conduct all weighing of the neat powder inside a Class II Biological Safety Cabinet (BSC) or a vented powder weighing enclosure. Causality: QAC powders can aerosolize easily; inhalation of highly concentrated QAC dust causes severe respiratory mucosal irritation[4].

-

Gravimetric Validation: Weigh the compound using anti-static weigh boats. QACs generate static charge, which can cause the powder to "jump," leading to contamination and inaccurate dosing.

-

Solvent Introduction: Dissolve the compound in a primary solvent (e.g., 50% Methanol/Water) before removing it from the vented enclosure.

-

Spill Neutralization (Field Insight): In the event of a spill, do not just wipe with water, which will cause foaming and spread the active surfactant. Instead, apply a dilute solution of an anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS). The anionic surfactant will form an insoluble ion-pair complex with the cationic CAS 60996-85-2, neutralizing its membrane-disrupting capabilities before physical cleanup.

Analytical Quantification Protocol (LC-MS/MS)

Standard Reversed-Phase (RP) HPLC is notoriously difficult for QACs. The permanent positive charge interacts strongly with residual silanol groups on standard C18 silica columns, resulting in severe peak tailing and loss of resolution. To accurately quantify CAS 60996-85-2, we utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with tandem mass spectrometry (MS/MS)[3],[6].

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation (Solid Phase Extraction - SPE)

-

Condition a Weak Cation Exchange (WCX) SPE cartridge with 3 mL Methanol followed by 3 mL LC-MS grade Water.

-

Load 1 mL of the biological/environmental sample (adjusted to pH 7.0).

-

Wash with 3 mL of 5% Methanol in Water to remove neutral and anionic interferences.

-

Elute CAS 60996-85-2 using 2 mL of 5% Formic Acid in Methanol. The low pH neutralizes the weak cation exchange resin, releasing the permanently charged QAC.

-

Evaporate to dryness under a gentle stream of N₂ and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation

-

Column: HILIC Amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~4.0). Causality: Ammonium ions compete with the QAC for silanol binding sites, sharpening the peak[6].

-

Mobile Phase B: 5 mM Ammonium Formate in 95% Acetonitrile.

-

Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins to elute the highly polar compound, then re-equilibrate.

Phase 3: Mass Spectrometry (ESI+)

-

Operate the MS in Electrospray Ionization Positive (ESI+) mode. Since CAS 60996-85-2 is a pre-formed cation, ionization efficiency is exceptionally high.

-

Monitor the parent ion mass (M⁺) corresponding to the intact cation (m/z ~307.3, excluding the chloride counterion).

-

Set Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the dicyclohexylamino group or the methylpiperidinium ring for absolute quantification[6].

Fig 2: Step-by-step LC-MS/MS analytical workflow for quaternary ammonium compound quantification.

References

-

LabNovo Chemical Database. CAS 60996-85-2 MFCD01699918-Piperidinium,1-(2-(dicyclohexylamino)ethyl)-1-methyl-, chloride. LabNovo. Available at: [Link]

-

StatPearls. Quaternary Ammonium Compound Toxicity. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

-

Taylor & Francis Online. Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Critical Reviews in Toxicology. Available at:[Link]

-

PubMed Central (PMC). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. National Institutes of Health. Available at:[Link]

-

Folia / University of Fribourg. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Available at:[Link]

-

CVUA Stuttgart. Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Available at: [Link]

Sources

- 1. CAS 60996-85-2 MFCD01699918-Piperidinium,1-(2-(dicyclohexylamino)ethyl)-1-methyl-, chloride -LabNovo [labnovo.com]

- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. folia.unifr.ch [folia.unifr.ch]

- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. cvuas.de [cvuas.de]

Methodological & Application

Using 5-Pyrimidinecarboxylic acid sodium salt in aqueous phase reactions

Application Note: Aqueous Phase Reactivity and Protocols for 5-Pyrimidinecarboxylic Acid Sodium Salt

Executive Summary & Physicochemical Profile

5-Pyrimidinecarboxylic acid sodium salt (CAS: 352535-06-9) is a highly versatile, water-soluble intermediate foundational to the synthesis of advanced pharmaceutical scaffolds, particularly in the development of antiviral, antihypertensive, and anticancer agents[1][2][3].

Historically, functionalizing pyrimidine derivatives required harsh organic solvents (e.g., DMF, DMSO) due to the poor solubility of the free carboxylic acid[4]. By utilizing the sodium salt variant, chemists can transition these workflows entirely into the aqueous phase. This shift not only aligns with green chemistry principles by eliminating toxic volatile organic compounds (VOCs) but also leverages the unique thermodynamics of water to stabilize polar transition states during multicomponent reactions and amide couplings[5].

Mechanistic Insights: The Aqueous Advantage

The strategic choice to use the sodium salt over the free acid is rooted in both thermodynamics and reaction kinetics:

-

Enhanced Nucleophilicity: In aqueous media, the fully dissociated carboxylate anion (

) is a superior nucleophile compared to its protonated counterpart. This is critical for rapid attack on water-soluble coupling reagents like EDC·HCl[6]. -

Solvation of Transition States: Water's high dielectric constant highly stabilizes the charged intermediates formed during cross-coupling and multicomponent condensations, significantly lowering the activation energy barrier.

-

Phase-Separation Driving Forces: When synthesizing lipophilic drug candidates, starting with a highly water-soluble precursor (the sodium salt) ensures that as the reaction progresses and the polar carboxylate is converted into a non-polar amide or ester, the product naturally precipitates out of the aqueous solution, driving the reaction forward via Le Chatelier’s principle and simplifying downstream purification[4].

Workflow 1: Aqueous Amide Coupling (Peptidomimetics & Drug Scaffolds)

Amide bond formation is a cornerstone of drug development. Using 5-Pyrimidinecarboxylic acid sodium salt allows for direct coupling with primary or secondary amines in water using EDC/Sulfo-NHS chemistry[6].

Causality of Experimental Choices:

-

Buffer Selection (MES vs. PBS): MES buffer (pH 6.0) is strictly used for the activation step because it lacks primary amines. Using Tris or PBS can lead to competitive side reactions or buffer-catalyzed hydrolysis.

-

Two-Step pH Shift: The activation of the carboxylate by EDC is optimal at acidic/neutral pH (6.0), whereas the subsequent amine nucleophilic attack requires a basic environment (pH 7.5–8.0) to ensure the target amine is deprotonated (free base).

-

Sulfo-NHS Addition: The intermediate O-acylisourea formed by EDC is highly unstable in water and prone to hydrolysis. Sulfo-NHS converts it into a stable, water-soluble active ester, drastically increasing the final yield.

Protocol: Step-by-Step Methodology

In-Process Validation System: This protocol utilizes pH monitoring and visual precipitation cues as self-validating checkpoints.

-

Activation: Dissolve 1.0 eq (10 mmol) of 5-Pyrimidinecarboxylic acid sodium salt in 50 mL of 0.1 M MES buffer (pH 6.0).

-

Add 1.2 eq of Sulfo-NHS, followed by 1.5 eq of EDC·HCl. Stir vigorously at room temperature for 30 minutes. (Validation: The solution should remain clear; HPLC-MS of an aliquot will show the mass of the Sulfo-NHS active ester).

-

Coupling: Add 1.1 eq of the target amine to the reaction vessel.

-

Immediately adjust the pH of the solution to 7.8 using 1.0 M NaOH.

-

Stir at room temperature for 3–4 hours. (Validation: As the polar carboxylate is consumed and the lipophilic amide forms, the solution will become turbid, indicating successful conversion).

-

Isolation: Acidify the mixture slightly to pH 5.0 using 1.0 M HCl to fully precipitate the amide product. Filter via a Büchner funnel, wash with cold distilled water, and dry under vacuum.

Aqueous Amide Coupling Pathway using EDC/Sulfo-NHS.

Workflow 2: Green Biginelli-Type Multicomponent Reaction

The Biginelli reaction is a powerful multicomponent condensation used to synthesize dihydropyrimidinones (DHPMs), which are critical calcium channel blockers[2][4]. Traditional methods suffer from low yields and require harsh acidic conditions in ethanol. By utilizing aqueous media with green Lewis acid catalysts or deep eutectic solvents (DES), the reaction becomes highly atom-economical[5].

Causality of Experimental Choices:

-

Aqueous/DES Media: Water or aqueous ionic liquids promote the hydrophobic effect, forcing the organic substrates together and accelerating the formation of the acylimine intermediate[4][5].

-

Temperature Control: Maintaining 80°C ensures the urea is fully dissolved and reactive without causing thermal degradation of the aldehyde.

Protocol: Step-by-Step Methodology

-

Preparation: In a round-bottom flask, combine 1.0 eq of an aromatic aldehyde, 1.2 eq of urea (or thiourea), and 1.0 eq of a pyrimidine-based active methylene compound (derived from 5-pyrimidinecarboxylic acid).

-

Catalysis: Add 10 mL of water and 10 mol% of a water-compatible Lewis acid catalyst (e.g., an aqueous dicationic ionic liquid or Choline Chloride/SnCl2 DES)[4][5].

-

Condensation: Heat the mixture to 80°C under reflux for 2–3 hours. (Validation: TLC monitoring using Ethyl Acetate:Hexane (3:7) will show the disappearance of the aldehyde spot).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The DHPM product will precipitate as a solid block.

-

Filter the solid, wash extensively with cold water to remove the catalyst and unreacted urea, and recrystallize from aqueous ethanol to achieve >95% purity[4].

Multicomponent Biginelli Condensation in Aqueous Media.

Quantitative Data Presentation

The transition to aqueous phase reactions using the sodium salt demonstrates marked improvements in both yield and reaction time compared to traditional organic solvent methodologies.

| Reaction Type | Substrate / Reagent | Solvent System | Catalyst / Activator | Temp (°C) | Time (h) | Isolated Yield (%) | E-Factor (Waste) |

| Amide Coupling | 5-Pyrimidinecarboxylate + Aniline | DMF | HATU / DIPEA | 25 | 12.0 | 72% | High |

| Amide Coupling | 5-Pyrimidinecarboxylate + Aniline | Water (MES/NaOH) | EDC / Sulfo-NHS | 25 | 3.5 | 88% | Low |

| Biginelli Condensation | Aldehyde + Urea + Pyrimidine | Ethanol | HCl (conc.) | 80 | 18.0 | 45-60% | High |

| Biginelli Condensation | Aldehyde + Urea + Pyrimidine | Water | Ionic Liquid / DES | 80 | 2.0 | 92-98% | Very Low |

Data synthesized from comparative green chemistry methodologies for pyrimidine derivatives[4][5][6].

References

-

MySkinRecipes : 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

-

SciSpace : Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Retrieved from [Link]

-

Sphinxsai / International Journal of ChemTech Research : One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Retrieved from[Link]

-

NIH / PubMed Central : Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. Retrieved from [Link]

- Google Patents (US8461209B2): Malonic acid sulfonamide derivative and pharmaceutical use thereof.

Sources

- 1. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 2. scispace.com [scispace.com]

- 3. 352535-06-9 CAS Manufactory [m.chemicalbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8461209B2 - Malonic acid sulfonamide derivative and pharmaceutical use thereof - Google Patents [patents.google.com]

Process Development Guide: Conversion of Sodium Pyrimidine-5-Carboxylate to Free Acid

Executive Summary

This technical guide details the isolation of Pyrimidine-5-carboxylic acid (CAS 4595-61-3) from its sodium salt precursor.[1] This transformation is a critical downstream processing step in the synthesis of pharmaceutical intermediates, including antiviral and antineoplastic agents.[2] The protocol prioritizes the controlled acidification-precipitation method , which exploits the specific solubility profile of the pyrimidine zwitterion/neutral species to achieve high purity (>98%) without complex chromatography.

Key Technical Challenge: The pyrimidine ring is electron-deficient and weakly basic.[1] Over-acidification (pH < 1.0) risks protonating the ring nitrogens, leading to the formation of soluble hydrochloride salts or redissolution of the product. Precise pH control is the primary Critical Process Parameter (CPP).

Physicochemical Basis & Reaction Logic[1][3]

Chemical Transformation

The objective is the protonation of the carboxylate anion (

Solubility & pKa Profile

Understanding the acid-base properties is vital for yield optimization:

-

Pyrimidine Ring (Basic): pKa

1.3 (Protonation of ring Nitrogen). -

Carboxylic Acid (Acidic): pKa

3.2 (Deprotonation of COOH).

Species Distribution vs. pH:

-

pH > 4.5: Predominantly Anionic (Carboxylate salt)

Water Soluble. -

pH 2.0 – 3.5: Predominantly Neutral/Zwitterionic (Free Acid)

Least Soluble (Target Window) . -

pH < 1.0: Predominantly Cationic (N-protonated Hydrochloride salt)

Water Soluble.[1]

Expert Insight: Unlike benzoic acid derivatives, where excess acid is harmless, adding excess HCl to pyrimidines can solubilize the product as the hydrochloride salt. Stop acidification at pH 2.5.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Sodium Pyrimidine-5-carboxylate | Crude/Pure | Starting Material |

| Hydrochloric Acid (HCl) | 2N or 6N | Proton source |

| Deionized Water (DI Water) | Type II | Solvent |

| Ethanol (Optional) | ACS Grade | Wash solvent |

| pH Calibration Standards | 4.01, 7.00 | Sensor calibration |

Equipment

-

Jacketed glass reactor or round-bottom flask with overhead stirrer.[1]

-

Calibrated pH meter with temperature compensation (ATC).

-

Vacuum filtration setup (Buchner funnel or Nutsche filter).

-

Vacuum oven.

Experimental Protocol: Controlled Precipitation

This protocol assumes the starting material is an isolated solid sodium salt. If working with a reaction mixture (e.g., from alkaline hydrolysis), start at Step 2 after concentrating the mixture.

Step 1: Dissolution[1][3]

-

Charge 10.0 g of Sodium Pyrimidine-5-carboxylate into the reactor.

-

Add 40 mL of DI Water (4 vol relative to mass).

-

Note: Keep water volume minimum. High dilution increases mother liquor losses.

-

-

Stir at 25°C until fully dissolved. If the solution is turbid, filter through a Celite pad to remove insoluble impurities before acidification.

Step 2: Nucleation & Acidification (Critical Step)[1][3]

-

Cool the solution to 0–5°C . Lower temperature decreases the solubility of the free acid.

-

Set agitation to medium speed (ensure good mixing without splashing).

-

Slowly add 2N HCl dropwise.

-

Rate: ~1 mL/minute.

-

-

Monitor pH continuously.

-

Initial pH will be alkaline (>9).

-

Precipitation usually begins around pH 5–6.

-

-

Stop addition exactly at pH 2.5 – 3.0.

-

Warning: Do not go below pH 2.0.

-

Step 3: Aging[3]

-

Maintain the slurry at 0–5°C with stirring for 30–60 minutes .

-

Purpose: Ostwald ripening. Allows crystal growth and prevents filter clogging from fines.

-

Step 4: Isolation & Washing[1][3]

-

Filter the slurry under vacuum.[3]

-

Displacement Wash: Wash the filter cake with 2 x 5 mL of ice-cold DI Water.

-

Purpose: Remove residual NaCl and trapped mother liquor.

-

Caution: Do not over-wash; the product has finite water solubility (~1-2 g/L).

-

-

(Optional) Final wash with 5 mL cold Ethanol to assist drying.

Step 5: Drying[1]

-

Transfer the wet cake to a vacuum oven.

-

Dry at 45–50°C under vacuum (20 mbar) for 12 hours.

-

End of Process: Measure yield and purity.

Process Workflow Diagram

Caption: Logical workflow for the controlled acidification and isolation of Pyrimidine-5-carboxylic acid.

Analytical Validation & Specifications

After isolation, the product should be validated against the following specifications to ensure successful conversion from the salt form.

| Test | Method | Specification | Rationale |

| Appearance | Visual | White to off-white crystalline powder | Colored impurities indicate degradation.[1] |

| Assay | HPLC / Titration | > 98.0% w/w | Drug substance purity requirement. |

| Sodium Content | ICP-MS / ROI | < 0.5% | Confirms complete removal of Na+ counterion.[1] |

| Chloride Content | Ion Chrom. | < 0.5% | Confirms removal of NaCl and no HCl salt formation. |

| Melting Point | DSC / Capillary | 250–260°C (dec) | Consistent with literature values [1]. |

| 1H-NMR | DMSO-d6 | Conforms to structure | Verify absence of solvent peaks.[1][4] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Precipitate Forms | pH is too high (>4) or too low (<1).[1] | Re-adjust pH to 2.5–3.0 using NaOH or HCl. |

| No Precipitate Forms | Volume of water is too high. | Concentrate the solution under vacuum (Rotavap) to half volume. |

| Product is Sticky/Gummy | Impurities or rapid precipitation. | Heat the slurry to 50°C to redissolve/ripen, then cool slowly. |

| High Ash Content (Na) | Incomplete washing. | Resurry the wet cake in fresh cold water and filter again. |

| Low Yield | Product lost in mother liquor. | Cool filtrate to -10°C or salt out with NaCl to recover second crop.[1] |

References

-

Organic Syntheses. (n.d.). 2-Mercapto-4-amino-5-carbethoxypyrimidine.[1] Organic Syntheses, Coll. Vol. 4, p.566. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

Cross-coupling reaction conditions for 5-pyrimidinecarboxylic acid derivatives

Topic: Cross-coupling reaction conditions for 5-pyrimidinecarboxylic acid derivatives Content Type: Detailed Application Note & Protocols

Strategic Overview: The "Ester First" Approach

Context: Pyrimidine-5-carboxylic acid derivatives are critical pharmacophores in kinase inhibitors (e.g., Rosuvastatin intermediates, JAK inhibitors). However, the direct cross-coupling of 5-pyrimidinecarboxylic acid is fraught with synthetic liabilities:

-

Catalyst Poisoning: The free carboxylic acid can form stable carboxylate-Pd complexes, arresting the catalytic cycle.

-

Decarboxylation: Electron-deficient heterocycles bearing carboxylic acids are prone to thermal decarboxylation.

-

Solubility: Zwitterionic forms of the amino-acid-like scaffold often suffer from poor solubility in non-polar coupling solvents (Toluene, Dioxane).

The Solution: This guide utilizes the Ester Strategy . We focus on the two primary vectors for functionalization:

-

Vector A (C2-Functionalization): Coupling Ethyl 2-chloropyrimidine-5-carboxylate.[1]

-

Vector B (C5-Functionalization): Coupling Methyl 5-bromopyrimidine-2-carboxylate.

Decision Matrix: Ligand & Catalyst Selection

The electronic environment of the pyrimidine ring dictates the catalyst choice. The 2-position is highly electron-deficient (activated), while the 5-position is relatively electron-neutral (deactivated).

Figure 1: Decision tree for catalyst selection based on the electrophilic site. Note that C2-halides are often reactive enough for SNAr, but C-C bond formation requires Pd catalysis.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C2 (The "Activated" Core)

Substrate: Ethyl 2-chloropyrimidine-5-carboxylate Target: Introduction of aryl/heteroaryl groups at the 2-position.

Scientific Rationale: The C2-Cl bond is flanked by two nitrogen atoms, making it highly susceptible to oxidative addition. However, these same nitrogens can chelate Palladium. We use 1,4-Dioxane (coordinating solvent) to stabilize the active species and K3PO4 (mild base) to prevent hydrolysis of the sensitive ethyl ester.

Reagents:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)[2]

-

Catalyst: Pd(dppf)Cl2[3]·DCM (3-5 mol%) — preferred over Pd(PPh3)4 for stability.

-

Base: K3PO4 (tribasic potassium phosphate), 2.0 M aqueous solution (3.0 equiv).

-

Solvent: 1,4-Dioxane.[4]

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or round-bottom flask with the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Inerting: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) via syringe.

-

Base Addition: Add degassed 2.0 M aq. K3PO4 (3.0 equiv). The biphasic mixture will form.

-

Reaction:

-

Thermal: Heat to 90°C for 4–6 hours.

-

Microwave: 110°C for 30 minutes (High absorption).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine (to remove phosphate salts). Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Pyrimidine esters are often UV-active and easy to visualize.

Protocol B: Suzuki-Miyaura Coupling at C5 (The "Deactivated" Core)

Substrate: Methyl 5-bromopyrimidine-2-carboxylate Target: Functionalization of the 5-position.

Scientific Rationale: The C5 position is electron-neutral compared to C2. Oxidative addition is the rate-limiting step.[5] Standard ligands (PPh3) often fail due to slow kinetics and competitive catalyst poisoning by the pyrimidine nitrogens. We employ XPhos or SPhos (Buchwald G2/G3 precatalysts), which are bulky and electron-rich, facilitating oxidative addition and preventing N-binding.

Reagents:

-

Methyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv) — Excess needed due to protodeboronation risk.

-

Catalyst: XPhos Pd G2 (2-3 mol%).

-

Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv).[2]

-

Solvent: THF:Water (10:1).

Step-by-Step Methodology:

-

Solvent Prep: The THF/Water ratio is critical. Too much water hydrolyzes the ester; too little prevents base solubility.

-

Charging: Combine 5-bromo substrate, boronic acid, Cs2CO3, and XPhos Pd G2 in a reaction vessel.

-

Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to the electron-rich phosphine.

-

Reaction: Heat to 60–80°C. Note: This reaction proceeds at lower temperatures than Protocol A due to the highly active catalyst.

-

Monitoring: Check LCMS for "Protodeboronation" of the boronic acid (Ar-H mass). If observed, add more boronic acid.

-

Workup: Dilute with water, extract with DCM (avoid EtOAc if transesterification is a risk, though rare).

Protocol C: Copper-Free Sonogashira Coupling

Target: 5-Alkynylpyrimidine-2-carboxylates.

Scientific Rationale: Classic Sonogashira uses Copper (CuI) as a co-catalyst.[6] However, Cu(I) species form stable complexes with pyrimidine nitrogens (Glaser coupling side-reactions also increase). A Copper-Free protocol using a highly active Pd source is superior for this scaffold.

Reagents:

-

Methyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl2(MeCN)2 (3 mol%) + XPhos (6 mol%) OR Pd(OAc)2 + P(tBu)3.

-

Base: Cs2CO3 (2.5 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

Methodology:

-

Mix halide, Pd source, ligand, and base in a dry vial.

-

Add solvent and alkyne.

-

Heat to 80°C.

-

Critical Step: If the reaction stalls, add 10 mol% tetrabutylammonium iodide (TBAI) to stabilize the Pd-intermediate.

Troubleshooting & Optimization Matrix

| Issue | Observation (LCMS/TLC) | Root Cause | Solution |

| Hydrolysis | Mass corresponds to Carboxylic Acid (M-14/28) | Base is too strong or Temp too high | Switch from NaOH/Cs2CO3 to K3PO4 . Reduce water ratio. |

| Protodeboronation | Mass of Ar-H (Boronic acid minus B) | Unstable Boronic Acid (common with 2-heteroaryl boronates) | Use Boronic Esters (BPin) or MIDA boronates . Lower temp. |

| No Reaction | Starting Material (SM) intact | Catalyst poisoning (N-chelation) | Switch to XPhos Pd G2 or PEPPSI-IPr . Increase Temp. |

| Homocoupling | Ar-Ar dimer | Oxidation of Boronic Acid | Rigorous degassing (Sparge with Ar for 15 min). |

Mechanistic Visualization: The N-Chelation Trap

The diagram below illustrates why standard catalysts fail and how bulky ligands (L) promote the productive cycle.

Figure 2: The Catalytic Cycle. Red path indicates the off-cycle resting state caused by nitrogen coordination. Green path shows how bulky ligands sterically hinder this interaction.

References

-

Molander, G. A., & Biolatto, B. (2003).[7] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[8] Link

-

BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Link

-

Li, H., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Application Note: Synthesis and Evaluation of Antiviral Agents via Pyrimidine-5-Carboxylate Intermediates

Executive Summary & Mechanistic Rationale

Pyrimidine-5-carboxylates represent a highly versatile, privileged scaffold in modern antiviral drug discovery. Because the pyrimidine ring is a fundamental building block of RNA and DNA (e.g., cytosine, thymine, uracil), synthetic pyrimidine analogs can effectively mimic natural nucleosides or bind allosterically to viral enzymes. Recent applications of pyrimidine-5-carboxylate derivatives have demonstrated significant efficacy against a broad spectrum of viral pathogens, including SARS-CoV-2, Avian Influenza (H5N1), Human Coronavirus 229E (HCoV-229E), and HIV-1[1][2][3].

Mechanistic Causality: The C5-carboxylate group is critical to the pharmacophore. It serves as an electron-withdrawing group that modulates the electron density of the pyrimidine ring, enhancing hydrogen-bonding interactions with target viral polymerases or integrases[3]. Furthermore, the ester/carboxylate moiety provides a reliable synthetic handle for late-stage functionalization—such as conversion to amides, hydrazides, or coupling with sugar moieties—allowing researchers to finely tune pharmacokinetic properties and cellular permeability.

Mechanism of viral replication arrest by pyrimidine-5-carboxylate derivatives.

Synthetic Strategy & Workflow

The construction of the pyrimidine ring typically relies on the condensation of 1,3-dicarbonyl compounds (or equivalent electrophiles like 2-cyano-3,3-dimercaptoacrylamides) with amidines, guanidines, or thioureas under basic conditions[1][4].

Strategic Causality: Base-catalyzed condensation is preferred because it facilitates the enolization of the dicarbonyl component and enhances the nucleophilicity of the amidine/thiourea nitrogen. This drives the subsequent cyclodehydration step to seamlessly form the aromatic pyrimidine system, setting the stage for targeted derivatization[4].

General synthetic workflow for pyrimidine-5-carboxylate antiviral agents.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (Ethyl 2-amino-4-arylpyrimidine-5-carboxylate)

Objective: Construct the pyrimidine-5-carboxylate core via a modified Biginelli-type condensation[4].

Materials:

-

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation of the Base Mixture : Suspend guanidine hydrochloride and K₂CO₃ in anhydrous DMF (10 mL/mmol) in a round-bottom flask under an N₂ atmosphere.

-

Causality: K₂CO₃ is utilized to neutralize the guanidine hydrochloride, releasing the free guanidine base necessary for nucleophilic attack. Anhydrous DMF is chosen for its high boiling point and excellent solvating power for both organic and inorganic reagents[4].

-

-

Addition of the Electrophile : Add the 1,3-dicarbonyl equivalent dropwise to the stirring suspension at room temperature.

-

Cyclocondensation : Elevate the temperature to 90°C and stir for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

-

Causality: Heating to 90°C provides the activation energy required for the dual condensation/dehydration steps that aromatize the pyrimidine ring[4].

-

-

Workup & Purification : Cool the mixture to room temperature and pour it into ice-cold distilled water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the intermediate.

Protocol B: Synthesis of Pyrimidine Thioglycoside Antiviral Analogs

Objective: Functionalize a pyrimidine-5-carboxamide/carboxylate intermediate with a sugar moiety to synthesize a nucleoside analog targeting SARS-CoV-2 and H5N1[1].

Materials:

-

4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide intermediate (1.0 eq)

-

Peracylated α-D-glucopyranosyl bromide (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Deprotonation : Dissolve the pyrimidine intermediate in anhydrous DMF at 0°C. Carefully add NaH in small portions. Stir for 30 minutes until H₂ evolution ceases.

-

Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the highly acidic thiol (-SH) group at the C2 position, generating a highly reactive thiolate nucleophile without triggering unwanted side reactions[1].

-

-

Glycosylation : Add peracylated α-D-glucopyranosyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The thiolate attacks the anomeric carbon of the sugar halide via an Sₙ2 mechanism, forming the stable thioglycosidic linkage[1].

-

-

Deacetylation (Deprotection) : Isolate the peracylated intermediate, then dissolve in dry methanol saturated with NH₃ gas. Stir at room temperature for 12 hours.

-

Causality: Methanolic ammonia gently cleaves the acetyl protecting groups on the sugar without hydrolyzing the core pyrimidine-5-carboxamide/carboxylate framework, yielding the free, biologically active pyrimidine thioglycoside[1].

-

Quantitative Data & Structure-Activity Relationship (SAR)

Antiviral screening of synthesized pyrimidine-5-carboxylate derivatives and their functionalized analogs demonstrates clear structure-activity relationships. The substitution at the C5 position (e.g., ester vs. amide) and the presence of specific moieties at C2 dictate the binding affinity to viral targets.

| Compound Class / Derivative | Target Virus | Key Structural Feature | Efficacy (IC₅₀ / EC₅₀) | Reference |

| Pyrimidine Thioglycoside (5f) | SARS-CoV-2 | C2-S-Glucosyl, C5-Carboxamide | IC₅₀ = 77.37 µM | [1] |

| Pyrimidine Thioglycoside (5e) | Avian Influenza H5N1 | C2-S-Galactosyl, C5-Carboxamide | IC₅₀ = 86.02 µM | [1] |

| Pyrimido[4,5-d]pyrimidine (7a) | HCoV-229E | Cyclopropylamino group | Highly potent | [2] |

| Pyridopyrimidine-5-carbohydrazide (5j) | HIV-1 | 4-methylbenzylidene fragment | EC₅₀ = 90 µM (SI = 6.4) | [3] |

SAR Insight: The data indicates that bulky, electron-rich substitutions at the C2 and C4 positions, combined with the hydrogen-bond accepting capability of the C5-carboxylate/carboxamide, are critical for antiviral potency. The addition of a thioglycoside moiety significantly enhances water solubility and cellular uptake, effectively mimicking natural nucleosides to deceive viral polymerases[1].

References

- Source: nih.

- Methyl 2-amino-4-(4-fluorophenyl)

- Source: mdpi.

- Source: brieflands.

Sources

- 1. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. Buy Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | 1133115-54-4 [smolecule.com]

Ligand exchange methods involving 5-Pyrimidinecarboxylic acid sodium salt

Application Note: Ligand Exchange Strategies Using 5-Pyrimidinecarboxylic Acid Sodium Salt

Abstract

5-Pyrimidinecarboxylic acid (5-PmCA) is a versatile heteroditopic ligand featuring a hard carboxylate donor and soft pyrimidine nitrogen donors. Its sodium salt form offers high water solubility but presents specific challenges in organic solvent-based ligand exchange. This guide details the methodology for utilizing 5-PmCA sodium salt in Solvent-Assisted Ligand Exchange (SALE) for Metal-Organic Frameworks (MOFs) and surface stabilization of inorganic nanoparticles. Emphasis is placed on solubility management, pH control, and thermodynamic driving forces.

Chemical Context & Solubility Dynamics

The critical failure point in using 5-Pyrimidinecarboxylic acid sodium salt lies in the solvent mismatch. Most ligand exchange reactions (especially for MOFs and Quantum Dots) occur in non-polar or polar aprotic solvents (DMF, Toluene, Chloroform), where the sodium salt is insoluble.

Key Chemical Properties:

-

Formula: C₅H₃N₂O₂Na

-

Functionality:

-

Carboxylate (–COO⁻): Primary anchor for hard metal ions (Zr⁴⁺, Zn²⁺, Gd³⁺).

-

Pyrimidine Ring (N-donors): Secondary binding sites for soft metals or hydrogen bonding.

-

-

pKa: ~3.5 (Carboxylic acid). The pyrimidine nitrogens are weakly basic.

Critical Decision Matrix:

| Target System | Solvent Environment | Pre-Treatment Required?[1] |

| Water-Stable MOFs (e.g., UiO-66, ZIF-8) | Aqueous / Methanol | No. Use direct exchange. |

| Organic-Phase MOFs (e.g., MOF-5) | DMF / DEF | Yes. Protonation to free acid is recommended. |

| Hydrophilic Nanoparticles (Au, Ag) | Water / Buffer | No. Direct exchange. |

| Hydrophobic Nanoparticles (QDs) | Toluene / Hexane | Yes. Phase transfer or protonation required. |

Protocol A: Post-Synthetic Exchange (SALE) in MOFs

Objective: Replace structural linkers (e.g., terephthalic acid) or capping ligands (e.g., formate/acetate) with 5-PmCA to introduce N-donor sites into the pore environment.

Mechanism: The exchange is driven by concentration gradients and thermodynamics (pKa matching). Since 5-PmCA is smaller than many structural linkers, it can diffuse into pores and replace larger ligands or cap defect sites.

Workflow Diagram (The SALE Mechanism)

Figure 1: Thermodynamic workflow of Solvent-Assisted Ligand Exchange (SALE).

Step-by-Step Protocol

Materials:

-

Parent MOF (e.g., UiO-66-defective).

-

5-Pyrimidinecarboxylic acid sodium salt.

-

Solvent: DMF (N,N-Dimethylformamide) and Methanol (MeOH).

-

Acid Modulator: Acetic acid (glacial).

Procedure:

-

Ligand Activation (Critical Step):

-

Since the sodium salt has poor solubility in DMF, dissolve 100 mg of 5-PmCA sodium salt in 2 mL of distilled water .

-

Add 8 mL of DMF. If precipitation occurs, add 100 µL of Acetic Acid to protonate the salt partially, improving organic solubility.

-

Note: The presence of protons (H⁺) facilitates the detachment of the original carboxylate linker from the metal node.

-

-

Incubation:

-

Weigh 50 mg of Parent MOF.

-

Add MOF to the ligand solution (10 mL).

-

Seal in a scintillation vial or pressure tube.

-

Heat at 85°C for 24–48 hours .

-

Why: Elevated temperature overcomes the activation energy for the metal-carboxylate bond breaking.

-

-

Washing & Activation:

-

Centrifuge the mixture (4500 rpm, 10 min) and decant the supernatant.

-

Resuspend the solid in fresh DMF and soak for 4 hours (removes unreacted ligand).

-

Repeat wash with Methanol (3x) to remove high-boiling DMF.

-

Dry under vacuum at 120°C.

-

Protocol B: Surface Stabilization of Gold Nanoparticles (AuNPs)

Objective: Exchange weak citrate ligands on AuNPs with 5-PmCA to create a heteroaromatic shell suitable for π-π stacking interactions or biological sensing.

Mechanism: Carboxylate groups bind to the Au surface, displacing citrate. The pyrimidine ring remains exposed to the solvent, altering the Zeta potential and hydrodynamic radius.

Step-by-Step Protocol

Materials:

-

Citrate-capped AuNPs (aqueous solution, OD ~1).

-

5-Pyrimidinecarboxylic acid sodium salt.

-

Phosphate Buffer (PBS) or NaOH (0.1 M).

-

Centrifugal filters (Amicon Ultra, 10k MWCO).

Procedure:

-

Stock Preparation:

-

Prepare a 50 mM solution of 5-PmCA sodium salt in DI water.

-

Adjust pH to 7.5–8.0 using dilute NaOH.

-

Reasoning: Ensure the carboxylate is fully deprotonated (COO⁻) for maximum binding affinity to the gold surface.

-

-

Ligand Exchange:

-

Add 1 mL of AuNP solution to a microcentrifuge tube.

-

Add 100 µL of the 5-PmCA stock solution (excess ligand is required to drive equilibrium).

-

Vortex gently and incubate at Room Temperature for 12 hours in the dark.

-

Note: Do not heat AuNPs aggressively as this can cause aggregation (Ostwald ripening).

-

-

Purification:

-

Transfer the mixture to a centrifugal filter unit (10k MWCO).

-

Centrifuge at 6000 x g for 15 minutes.

-

Discard flow-through (contains displaced citrate and excess 5-PmCA).

-

Resuspend the retentate in DI water or buffer. Repeat 2x.

-

Analytical Validation (Quality Control)

You must verify that the exchange actually occurred. Simple visual inspection is insufficient.

Validation Workflow

Figure 2: Analytical workflow for validating ligand exchange.

Table 1: Expected Analytical Signatures

| Technique | Method Details | Expected Result for Successful Exchange |

| 1H-NMR (Digestion) | Digest MOF in DCl/DMSO-d6. | Appearance of pyrimidine protons (singlets at ~9.2 ppm and ~9.4 ppm). Integration ratio vs. original linker confirms % exchange. |

| FT-IR | ATR mode on dry powder. | Shift in asymmetric carboxylate stretch (~1600 cm⁻¹) and appearance of C=N ring stretches (~1580 cm⁻¹). |

| Zeta Potential | DLS (for Nanoparticles). | Shift in surface charge (mV) compared to citrate precursor. |

| TGA | Thermal Gravimetric Analysis. | Distinct weight loss step corresponding to 5-PmCA decomposition (typically lower temp than terephthalate). |

References

-

Deria, P., et al. (2014). "Solvent-Assisted Ligand Exchange (SALE) in Metal–Organic Frameworks." Chemical Society Reviews. Link

-

Sava, D. F., et al. (2008).[2] "Quest for Zeolite-like Metal-Organic Frameworks: On Pyrimidinecarboxylate Bis-chelating Bridging Ligands." Journal of the American Chemical Society.[2] Link

-

Karagiaridi, O., et al. (2012). "Opening ZIF-8: A Catalytically Active Zeolitic Imidazolate Framework of Sodalite Topology with Unsubstituted Linkers." Journal of the American Chemical Society.[2] Link

-

PubChem. (2023). "5-Pyrimidinecarboxylic acid - Compound Summary." National Library of Medicine. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Coordination Polymers with Pyrimidine-Based Linkers

Abstract

Coordination Polymers (CPs), particularly those constructed from pyrimidine-based organic linkers, represent a frontier in materials science with profound implications for drug development, catalysis, and advanced diagnostics. The pyrimidine motif, a cornerstone of nucleic acids, offers a unique combination of N-donor sites for metal coordination, hydrogen bonding capabilities, and π-stacking interactions, enabling the rational design of functional materials with unprecedented structural diversity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design principles, synthesis methodologies, and characterization techniques essential for the successful preparation and analysis of pyrimidine-based CPs. We delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to ensure reproducible and reliable outcomes.

Part 1: The Architectural Blueprint: Design and Synthesis Strategies

The construction of a coordination polymer is an act of molecular engineering. The final architecture and resulting properties are dictated by the deliberate selection of its fundamental components—metal ions and organic linkers—and the conditions under which they self-assemble.

The Building Blocks: Metal Nodes and Pyrimidine Linkers

The judicious choice of metal ions and pyrimidine linkers is the primary determinant of the CP's topology and functionality.

-

Metal Ions (Nodes): The metal ion's coordination number, preferred geometry (e.g., tetrahedral, square planar, octahedral), and Lewis acidity directly influence the connectivity and dimensionality of the resulting framework. Transition metals like Cu(I/II), Zn(II), Co(II), and Cd(II) are frequently employed due to their versatile coordination chemistry.[1][2] Lanthanide ions are also utilized, particularly for designing CPs with interesting magnetic and photoluminescent properties.[3]

-

Pyrimidine-Based Linkers (Struts): Pyrimidine's inherent structural features make it an exceptional linker. The two nitrogen atoms at positions 1 and 3 can act as coordination sites.[4][5] Functionalizing the pyrimidine ring with other donor groups (e.g., carboxylates, thiols, phosphines) creates multidentate linkers capable of bridging multiple metal centers, leading to robust 1D, 2D, or 3D structures.[3][6] The introduction of substituent groups can also impart steric hindrance, which can be strategically used to control the final structure and prevent the formation of overly dense phases.

Synthetic Methodologies: Crystallizing Complexity

The method of synthesis is critical for obtaining crystalline materials suitable for structural elucidation and property evaluation. While several techniques exist, solvothermal and hydrothermal methods are the most prevalent for generating high-quality CP crystals.

-

Solvothermal and Hydrothermal Synthesis: These are the workhorse techniques for CP synthesis.[7][8] The reaction is carried out in a sealed vessel (a Teflon-lined autoclave) at temperatures above the boiling point of the solvent.[9][10][11] The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of thermodynamically stable phases. Key parameters that must be carefully controlled include:

-

Temperature: Can influence the resulting crystal phase, with different structures sometimes forming at different temperatures.[12]

-

Solvent System: The choice of solvent can dramatically alter the final product's architecture and even lead to in situ ligand transformations.[13][14]

-

pH: Affects the deprotonation state of the organic linker, which is crucial for coordination.[8]

-

Reactant Molar Ratios: The metal-to-ligand ratio can dictate the formation of different structural motifs, from discrete molecules to extended polymers.[15][16]

-

The diagram below illustrates the general workflow for this powerful synthetic technique.

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Part 2: Experimental Protocol: Solvothermal Synthesis of a [Cu(pmdc)(H₂O)]n-type Polymer

This protocol provides a representative method for synthesizing a 2D coordination polymer using copper(II) acetate and pyrimidine-4,6-dicarboxylic acid (H₂pmdc). This procedure is based on established methodologies for lanthanide-based pmdc CPs and is adapted here for a common transition metal.[3]

Materials and Equipment

| Reagent/Equipment | Specification/Grade | Supplier Example |

| Copper(II) Acetate Monohydrate | ≥98% | Sigma-Aldrich |

| Pyrimidine-4,6-dicarboxylic acid | 97% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethanol (EtOH) | 200 Proof, ACS Grade | Fisher Scientific |

| Deionized Water | 18.2 MΩ·cm | Lab Water System |

| 23 mL Teflon-lined Autoclave | Stainless Steel Outer Body | Parr Instrument |

| Programmable Laboratory Oven | VWR | |

| Analytical Balance | Readability 0.1 mg | Mettler Toledo |

| Filtration Apparatus | Glass funnel, flask, vacuum pump | --- |

| 0.22 µm Membrane Filters | MilliporeSigma |

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a 20 mL glass vial, weigh out 19.9 mg (0.1 mmol) of Copper(II) acetate monohydrate and 16.8 mg (0.1 mmol) of pyrimidine-4,6-dicarboxylic acid.

-

Causality: An equimolar ratio of metal to linker is a common starting point for forming well-defined polymeric structures. Precision in weighing is critical for reproducibility.

-

-

Solvent Addition: To the vial containing the solids, add 8 mL of N,N-Dimethylformamide (DMF) and 2 mL of deionized water.

-

Causality: A mixed-solvent system is often used to modulate the solubility of both the organic linker and the metal salt, which can influence crystal growth. DMF is a high-boiling polar aprotic solvent excellent for solvating organic linkers, while water helps dissolve the metal salt.

-

-

Homogenization: Briefly sonicate the mixture for 5-10 minutes until a homogeneous suspension is formed. It is not necessary for all solids to dissolve at this stage.

-

Reaction Setup: Transfer the suspension into a 23 mL Teflon-lined autoclave. Seal the vessel tightly within its stainless-steel casing.

-

Causality: The autoclave is essential for safely achieving the high pressures and temperatures required for solvothermal synthesis. Ensure the seal is secure to prevent solvent leakage and pressure loss.

-

-

Thermal Program: Place the sealed autoclave in a programmable laboratory oven. Heat to 140 °C at a rate of 5 °C/min. Hold at 140 °C for 72 hours.

-

Causality: The high temperature provides the activation energy needed for bond formation and breaking, allowing the system to reach a thermodynamically stable crystalline state. The 72-hour period ensures the reaction goes to completion.

-

-

Controlled Cooling: Program the oven to cool down to room temperature slowly over 24 hours (a rate of approximately 5 °C/hour).

-

Causality: Slow, controlled cooling is paramount for obtaining large, high-quality single crystals. Rapid cooling often leads to the precipitation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

-

-

Product Isolation: Carefully open the autoclave. Collect the resulting blue crystals by vacuum filtration using a 0.22 µm membrane filter.

-

Washing: Wash the collected crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol.

-

Causality: Washing removes any unreacted starting materials and soluble impurities that may be adsorbed on the crystal surfaces.

-

-

Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours. The typical yield is approximately 70-80%.

Summary of Typical Reaction Parameters

| Metal Source | Pyrimidine Linker Example | Solvent System | Temp (°C) | Time (h) | Dimensionality | Ref. |

| Cu(I) Halides | Pyrimidine-based phosphine | Acetonitrile | 120 | 24 | 1D Chain | [15],[16] |

| CuSCN | N-heterocyclic pyrimidines | Acetonitrile | 160 | 72 | 1D, 2D, 3D | [17] |

| Zn(NO₃)₂ | Terphenyl-dicarboxylate/azpy | DMF/H₂O | 90-120 | 48 | 2D Layer | [12] |

| Dy(NO₃)₃ | Pyrimidine-4,6-dicarboxylate | H₂O | 150 | 72 | 2D/3D | [3] |